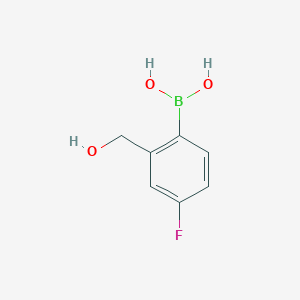

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Overview

Description

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is a boronic acid derivative with a fluorine atom and a hydroxymethyl group attached to the phenyl ring . This compound is used in early discovery research and is part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” were not found, boronic acids and their derivatives are generally synthesized through catalytic protodeboronation of pinacol boronic esters . The process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position . The phenyl ring is also bonded to a boronic acid group . The SMILES string representation of this compound isB(O)(O)c1c(ccc(c1)CO)F . Chemical Reactions Analysis

Boronic acids, including “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid”, are commonly used as reactants in various coupling reactions . These include Suzuki-Miyaura coupling, Pd-catalyzed direct arylation, Mizoroki-Heck coupling, and Cu-catalyzed Petasis reactions . They can also participate in oxidative Heck reactions and intramolecular C-H amidation sequences .Physical And Chemical Properties Analysis

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 169.95 g/mol . The compound’s melting point and other physical properties were not found in the retrieved information.Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, including “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Neutron Capture Therapy

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” can be used in neutron capture therapy. This is a non-invasive therapeutic technique used for treating malignant tumors .

Suzuki Coupling

This compound can be used as a reactant in Suzuki coupling reactions . Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis .

Synthesis of Biologically Active Terphenyls

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” can be used to make novel biologically active terphenyls . Terphenyls are aromatic compounds that have potential applications in various fields, including medicinal chemistry .

Synthesis of mTOR Kinase Inhibitors

This compound can be involved in the synthesis of imidazo [4,5-b]pyrazin-2-ones, which are used as mTOR kinase inhibitors . mTOR kinase inhibitors are drugs that inhibit the mechanistic target of rapamycin (mTOR), which is a type of protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Synthesis of HIV Protease Inhibitors

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” can also be used in the synthesis of human immunodeficiency virus (HIV) protease inhibitors . These inhibitors are antiretroviral drugs used to treat HIV infection .

Safety And Hazards

Future Directions

The future directions for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” and similar compounds likely involve their continued use in chemical synthesis, particularly in coupling reactions . Their role in the synthesis of biologically active compounds also suggests potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name |

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOFNVHZOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648090 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |

CAS RN |

1061223-45-7 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)